N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is part of a broader class of compounds that have been explored for their synthesis and reactivity in various chemical contexts. For instance, Gein, Bobrovskaya, and Dmitriev (2017) investigated the synthesis of related compounds through the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide, leading to the formation of methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates which further react with ninhydrin to yield complex products (Gein, Bobrovskaya, & Dmitriev, 2017).
Biological Applications
The compound's derivatives have been explored for their potential biological applications, particularly in the context of fluorescence-based detection and imaging. Wang et al. (2013) designed and synthesized a new fluorescent probe based on a similar compound structure, demonstrating its efficacy in selectively detecting glutathione among biological thiols in aqueous media, showcasing its potential in biomedical research and diagnostics (Wang et al., 2013).
Anticancer and Anti-Inflammatory Activities
Research into the anticancer and anti-inflammatory activities of related sulfonamide compounds has been significant. Küçükgüzel et al. (2013) synthesized a series of novel compounds related to the chemical structure and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their studies revealed that certain derivatives exhibited notable anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Chemical Modifications and Drug Development
The exploration of chemical modifications to enhance the pharmacological properties of such compounds has been a key area of research. Mun et al. (2012) investigated the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, aiming to optimize function and pharmacology for potential development as cancer therapeutics. Their findings highlighted the importance of specific structural motifs for chemical modifications, paving the way for future drug development efforts (Mun et al., 2012).
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-13-4-6-15(7-5-13)28(24,25)20-18-11-16(17-3-2-9-26-17)19-21(18)14-8-10-27(22,23)12-14/h2-7,9,11,14,20H,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFGCHFNFLOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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